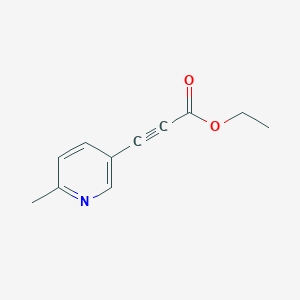
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate typically involves the reaction of 6-methylpyridin-3-ylacetylene with ethyl propiolate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted esters .
Scientific Research Applications
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact pathways and targets are still under investigation, but it is believed to modulate biochemical processes through its reactive alkyne and ester groups .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(6-methylpyridin-2-yl)prop-2-ynoate: Similar in structure but with a different position of the methyl group on the pyridine ring.
Ethyl 3-(6-methylpyridin-3-yl)prop-2-enoate: Similar but with a double bond instead of a triple bond in the prop-2-ynoate moiety.
Uniqueness
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
- Anticancer Properties : Research indicates potential anticancer activity, possibly through modulation of cell cycle pathways or induction of apoptosis in cancer cells.
Antimicrobial Activity
This compound has shown promising results against various microbial strains. A study highlighted its efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance:
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | Not effective |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound induces cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Studies
- Study on Antimicrobial Properties : A recent investigation evaluated the antimicrobial efficacy of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC of 31.108 μg/mL, indicating significant activity against resistant strains .
- Anticancer Research : Another study focused on the compound's anticancer effects on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting strong potential for further development .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H11NO2/c1-3-14-11(13)7-6-10-5-4-9(2)12-8-10/h4-5,8H,3H2,1-2H3 |
InChI Key |
QNZOPSKETBRZFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CN=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















